1,1-dioxo-N-(2,4,4-trimethylpentan-2-yl)-1,2-benzothiazol-3-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Di-O-isopropylidene-4’-alpha-C-azidouridine typically involves the protection of the hydroxyl groups of uridine with isopropylidene groups, followed by the introduction of the azido group. The reaction conditions often require the use of protective groups, catalysts, and specific solvents to ensure the desired modifications are achieved without unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2’,3’-Di-O-isopropylidene-4’-alpha-C-azidouridine can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form different nitrogen-containing compounds.
Reduction: The azido group can be reduced to an amine group.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like triphenylphosphine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group would yield an amine derivative of the compound.
Scientific Research Applications
2’,3’-Di-O-isopropylidene-4’-alpha-C-azidouridine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its modified structure allows it to be used in studies of nucleoside analogs and their interactions with biological systems.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2’,3’-Di-O-isopropylidene-4’-alpha-C-azidouridine involves its interaction with biological molecules, particularly nucleic acids. The azido group can participate in click chemistry reactions, which are used to label and track biological molecules. The isopropylidene groups protect the compound from rapid degradation, allowing it to remain active in biological systems for longer periods.
Comparison with Similar Compounds
Similar Compounds
2’,3’-Di-O-isopropylidene-uridine: Lacks the azido group, making it less reactive in certain chemical reactions.
4’-alpha-C-azidouridine: Lacks the isopropylidene groups, making it more susceptible to degradation.
Uniqueness
2’,3’-Di-O-isopropylidene-4’-alpha-C-azidouridine is unique due to the combination of isopropylidene and azido groups. This combination enhances its stability and reactivity, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
1,1-dioxo-N-(2,4,4-trimethylpentan-2-yl)-1,2-benzothiazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-14(2,3)10-15(4,5)16-13-11-8-6-7-9-12(11)20(18,19)17-13/h6-9H,10H2,1-5H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBQJTSPIILZHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC1=NS(=O)(=O)C2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CC(C)(C)NC1=NS(=O)(=O)C2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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